molecular formula C14H23N3OS B593289 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide CAS No. 92924-45-3

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide

Cat. No.: B593289
CAS No.: 92924-45-3
M. Wt: 281.418
InChI Key: JSIDZZBYMCDELN-OBJOEFQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The SNOB Reagent, also known as S-nitrosylated binding reagent, is a biotinylated probe used for detecting S-nitrosylated proteins. This compound is particularly useful in identifying cysteine residues that have been S-nitrosylated by nitric oxide. The reagent is employed in various biochemical assays, including Western blotting and proteomic analysis, to label S-nitrosylated proteins with biotin for detection .

Mechanism of Action

Target of Action:

The primary target of SNOB 1 reagent is cysteine residues that have been S-nitrosylated by nitric oxide (NO). S-nitrosylation is a post-translational modification where NO binds to cysteine thiol groups, affecting protein function and signaling .

Mode of Action:

SNOB 1 reagent rapidly interacts with S-nitrosylated proteins on cell surfaces or within cell lysates. It specifically labels these proteins by attaching biotin to the S-nitrosylated cysteine residues. This labeling allows subsequent detection using avidin-linked probes (e.g., immunoblotting) or mass spectrometry .

Biochemical Analysis

Biochemical Properties

SNOB 1 reagent plays a crucial role in biochemical reactions by detecting cysteine residues that have been S-nitrosylated by nitric oxide. This compound interacts with S-nitrosylated proteins, allowing for their biotinylation and subsequent detection. The interaction between SNOB 1 reagent and S-nitrosylated proteins is specific and occurs under normal physiological conditions .

Cellular Effects

SNOB 1 reagent influences various cellular processes by detecting S-nitrosylated proteins. This detection can impact cell signaling pathways, gene expression, and cellular metabolism. By labeling S-nitrosylated proteins, SNOB 1 reagent helps in understanding the role of nitric oxide in cellular functions and its effects on different cell types .

Molecular Mechanism

The molecular mechanism of SNOB 1 reagent involves its binding to S-nitrosylated cysteine residues on proteins. This binding allows for the biotinylation of these proteins, which can then be detected using avidin-linked probes. The process is rapid and occurs under normal physiological conditions, making it an efficient tool for studying S-nitrosylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SNOB 1 reagent can change over time. The stability and degradation of the compound are important factors to consider. SNOB 1 reagent is stable when stored at +4°C and has a purity of ≥98% (HPLC). Long-term effects on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of SNOB 1 reagent vary with different dosages in animal models. At lower doses, the compound effectively labels S-nitrosylated proteins without causing adverse effects. At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage to achieve the desired results without causing harm .

Metabolic Pathways

SNOB 1 reagent is involved in metabolic pathways related to nitric oxide signaling. It interacts with enzymes and cofactors involved in S-nitrosylation, affecting metabolic flux and metabolite levels. The compound’s role in these pathways helps in understanding the broader implications of S-nitrosylation in cellular metabolism .

Transport and Distribution

Within cells and tissues, SNOB 1 reagent is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

SNOB 1 reagent’s subcellular localization is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles, where it can exert its effects on S-nitrosylated proteins. Understanding the subcellular localization of SNOB 1 reagent is crucial for its effective use in biochemical assays .

Preparation Methods

The synthetic route for SNOB Reagent involves the biotinylation of a specific probe that can detect S-nitrosylated proteins. The preparation typically proceeds under normal physiological conditions, allowing the reagent to rapidly bind to surface proteins or cell lysates . The exact industrial production methods are proprietary and not publicly disclosed, but they generally follow standard protocols for synthesizing biotinylated probes.

Chemical Reactions Analysis

SNOB Reagent primarily undergoes binding reactions with S-nitrosylated cysteine residues. This binding is facilitated by the presence of nitric oxide, which modifies the cysteine residues to form S-nitrosylated proteins. The reagent does not typically undergo oxidation, reduction, or substitution reactions under normal assay conditions. The major product formed from these reactions is a biotinylated protein that can be detected using avidin-linked probes .

Scientific Research Applications

SNOB Reagent has a wide range of applications in scientific research:

Comparison with Similar Compounds

SNOB Reagent is unique in its ability to specifically detect S-nitrosylated proteins in a single step. Similar compounds include other biotinylated probes used for detecting post-translational modifications, such as:

    Biotinylated iodoacetamide: Used for detecting cysteine residues modified by alkylation.

    Biotinylated hydrazide: Employed for detecting carbonylated proteins.

    Biotinylated maleimide: Utilized for detecting thiol groups in proteins.

Compared to these compounds, SNOB Reagent offers a more specific and efficient method for detecting S-nitrosylation, making it a valuable tool in various research applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFAEVOBABXHBW-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide
Reactant of Route 2
Reactant of Route 2
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide
Reactant of Route 3
Reactant of Route 3
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide
Reactant of Route 4
Reactant of Route 4
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide
Reactant of Route 5
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide
Reactant of Route 6
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide

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